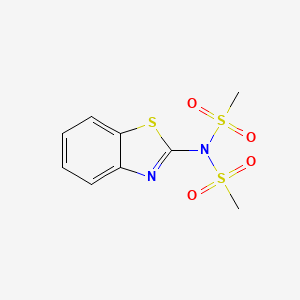
Benzothiazole, 2-(bis(methylsulfonyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole, 2-(bis(methylsulfonyl)amino)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the cyclization of thioformanilides or the condensation of 2-aminobenzenethiols with various electrophiles. For instance, a common method involves the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO . Another approach includes the use of samarium iodide as a catalyst for the reaction between 1,2-bis(2-nitrophenyl)disulfane and substituted nitriles .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which accelerates the reaction process, or the use of recyclable catalysts to minimize waste and reduce costs .
化学反应分析
Types of Reactions
Benzothiazole, 2-(bis(methylsulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or DMSO, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
科学研究应用
Benzothiazole, 2-(bis(methylsulfonyl)amino)- has a wide range of scientific research applications:
作用机制
The mechanism of action of benzothiazole, 2-(bis(methylsulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
相似化合物的比较
Benzothiazole, 2-(bis(methylsulfonyl)amino)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.
2-Methylbenzothiazole: Exhibits antifungal and antioxidant activities.
The uniqueness of benzothiazole, 2-(bis(methylsulfonyl)amino)- lies in its bis(methylsulfonyl)amino group, which enhances its solubility and reactivity, making it a versatile compound for various applications .
属性
CAS 编号 |
73713-84-5 |
|---|---|
分子式 |
C9H10N2O4S3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C9H10N2O4S3/c1-17(12,13)11(18(2,14)15)9-10-7-5-3-4-6-8(7)16-9/h3-6H,1-2H3 |
InChI 键 |
KUFOUUCPSUHARX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N(C1=NC2=CC=CC=C2S1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


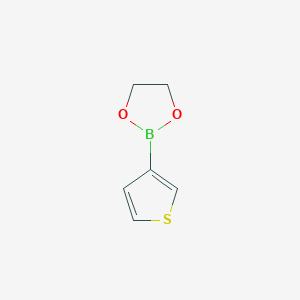

![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
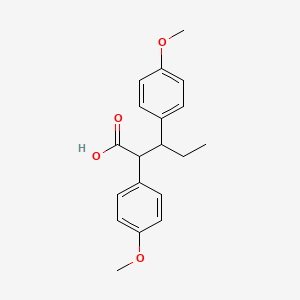
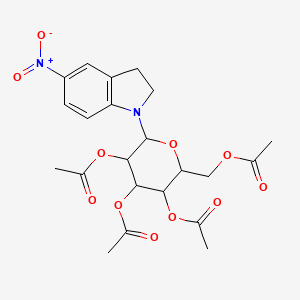
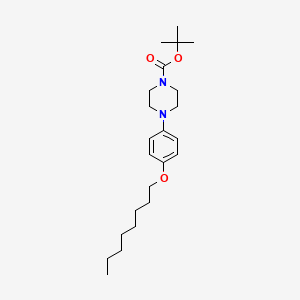
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
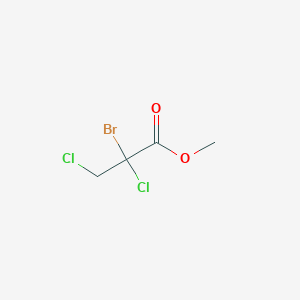

![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)

![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
